molecular formula C10H14N2 B14030453 6-(Cyclobutylmethyl)pyridin-2-amine

6-(Cyclobutylmethyl)pyridin-2-amine

Cat. No.: B14030453
M. Wt: 162.23 g/mol
InChI Key: TWHGHDKUOBYPEW-UHFFFAOYSA-N
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Description

6-(Cyclobutylmethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted at the 2-position with an amine group and at the 6-position with a cyclobutylmethyl group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclobutylmethyl)pyridin-2-amine typically involves the functionalization of pyridine derivatives. One common method is the alkylation of 2-aminopyridine with cyclobutylmethyl halides under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclobutylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

6-(Cyclobutylmethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Cyclobutylmethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridin-2-amine: A pyridine derivative with a chlorine substituent at the 6-position.

    6-Methoxypyridin-2-amine: A pyridine derivative with a methoxy group at the 6-position.

    6-Aminopyridin-2-amine: A pyridine derivative with an additional amine group at the 6-position.

Uniqueness

6-(Cyclobutylmethyl)pyridin-2-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

6-(cyclobutylmethyl)pyridin-2-amine

InChI

InChI=1S/C10H14N2/c11-10-6-2-5-9(12-10)7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H2,11,12)

InChI Key

TWHGHDKUOBYPEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2=NC(=CC=C2)N

Origin of Product

United States

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